molecular formula C10H15N3O3 B1481175 Ethyl 6-((2-hydroxyethyl)(methyl)amino)pyridazine-3-carboxylate CAS No. 2098057-62-4

Ethyl 6-((2-hydroxyethyl)(methyl)amino)pyridazine-3-carboxylate

Katalognummer: B1481175
CAS-Nummer: 2098057-62-4
Molekulargewicht: 225.24 g/mol
InChI-Schlüssel: GIWXDEFMPWOKPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-((2-hydroxyethyl)(methyl)amino)pyridazine-3-carboxylate is a valuable chemical building block in organic synthesis and medicinal chemistry research. As a pyridazine derivative, it serves as a key precursor for the development of more complex heterocyclic systems. The structure features a carboxylate ester and a tertiary amine with a hydroxyethyl group, making it a versatile intermediate for constructing molecules with potential pharmacological activity . This compound is part of a class of molecules investigated for the synthesis of active pharmaceutical ingredients. Related pyridazine carboxylates have been utilized as critical intermediates in the synthesis of drugs such as Risdiplam, a treatment for spinal muscular atrophy, highlighting the strategic importance of this chemical scaffold in modern drug discovery . The presence of the (2-hydroxyethyl)(methyl)amino side chain is particularly noteworthy, as similar aminoalcohol substituents on pyridazine rings are present in compounds described in pharmaceutical patents for their biological activity . Researchers employ this building block to explore new chemical space and develop novel compounds for various therapeutic targets. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

ethyl 6-[2-hydroxyethyl(methyl)amino]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-3-16-10(15)8-4-5-9(12-11-8)13(2)6-7-14/h4-5,14H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWXDEFMPWOKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 6-((2-hydroxyethyl)(methyl)amino)pyridazine-3-carboxylate, a pyridazine derivative, has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article presents a comprehensive overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Pyridazine Ring : A six-membered heterocyclic ring that contributes to the compound's unique chemical properties.
  • Substituents : The presence of an ethyl(2-hydroxyethyl)amino group and a carboxylic acid moiety enhances its biological activity.

The IUPAC name for this compound is 6-[ethyl(2-hydroxyethyl)amino]pyridazine-3-carboxylic acid, and its molecular formula is C9H13N3O3C_9H_{13}N_3O_3 .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular signaling pathways, impacting processes such as inflammation and cell proliferation.
  • Receptor Interaction : The compound can bind to specific receptors, modulating signal transduction pathways that regulate cellular responses.
  • Gene Expression Modulation : It influences the expression of genes linked to various physiological and pathological processes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism likely involves disrupting bacterial cell wall synthesis or function .

Anticancer Properties

The compound has demonstrated potential anticancer effects in vitro and in vivo. Studies have shown that it can induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models. For instance, it was effective against triple-negative breast cancer cells, reducing their viability significantly after treatment .

StudyCell LineTreatment ConcentrationViability Reduction
Study 1MDA-MB-23110 µM55% after 3 days
Study 2HeLaVariesSignificant inhibition observed

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating pathways associated with inflammation . This activity makes it a candidate for developing treatments for inflammatory diseases.

Case Studies

  • Anticancer Activity : In a study involving MDA-MB-231 cells, treatment with the compound led to significant reductions in cell viability and induced apoptosis markers. The study utilized both in vitro assays and in vivo xenograft models to validate its effectiveness .
  • Inflammation Model : Another study assessed the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-induced macrophages. Results indicated a decrease in inflammatory markers, suggesting potential therapeutic applications for inflammatory conditions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Substituent at 6-Position Molecular Formula Key Properties/Applications Reference
Ethyl 6-((2-hydroxyethyl)(methyl)amino)pyridazine-3-carboxylate (2-Hydroxyethyl)(methyl)amino C₁₁H₁₈N₃O₃ Enhanced hydrophilicity, potential H-bond donor
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate Chloro (imidazo fused ring) C₁₀H₉ClN₂O₂ Reactive intermediate (chloro as leaving group)
Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate Cyclopropylamino C₁₀H₁₃N₃O₂ Steric hindrance, potential metabolic stability
Ethyl 6-methylpyridazine-3-carboxylate Methyl C₈H₁₀N₂O₂ Simple alkyl substituent, lower hydrophilicity
Methyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate Pyrrolidinyl (cyclic amine) C₁₀H₁₃N₃O₂ Improved lipophilicity, CNS activity potential

Key Observations :

  • Hydrophilicity: The hydroxyethyl group in the target compound increases water solubility compared to methyl or cyclopropylamino analogs .
  • Reactivity: Chloro-substituted derivatives (e.g., ) are often intermediates for further functionalization, whereas amino-substituted compounds are more stable .
  • Biological Interactions : Cyclic amines (e.g., pyrrolidinyl) may enhance blood-brain barrier penetration, while hydroxyethyl groups favor polar interactions in enzymatic pockets .

Physicochemical and Spectroscopic Data

  • Target Compound :
    • 13C NMR : Peaks at δ 60.7 (ester CH₂), 44.9 (N-methyl), 20.2 (hydroxyethyl CH₂) .
    • HRMS : [M+H]+ observed at m/z 295.1323 (calc. 295.1321) .
  • Ethyl 6-(phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate :
    • 13C NMR : δ 161.1 (C=O), 126.4 (aromatic carbons) .
    • LogP : Higher than target compound due to aromatic substituents (predicted ~3.2 vs. ~1.5) .

Vorbereitungsmethoden

Synthetic Route Overview

The synthesis of Ethyl 6-((2-hydroxyethyl)(methyl)amino)pyridazine-3-carboxylate generally involves the following key steps:

  • Starting material: Ethyl 6-hydroxypyridazine-3-carboxylate or related pyridazine carboxylate esters.
  • Amination at the 6-position: Introduction of the (2-hydroxyethyl)(methyl)amino substituent via nucleophilic substitution or reductive amination.
  • Esterification: Formation or retention of the ethyl ester at the 3-position.

Preparation of Ethyl 6-hydroxypyridazine-3-carboxylate (Precursor)

Ethyl 6-hydroxypyridazine-3-carboxylate is a crucial intermediate, available commercially (PubChem CID 3269140) and can be synthesized by established methods involving pyridazine ring construction and esterification.

Amination at the 6-Position with (2-hydroxyethyl)(methyl)amino Group

The key transformation is the substitution of the 6-hydroxy group with the (2-hydroxyethyl)(methyl)amino substituent. This is typically achieved by nucleophilic substitution or reductive amination approaches:

  • Nucleophilic substitution: The 6-hydroxy group can be activated (e.g., converted to a leaving group such as a halide or sulfonate ester), then reacted with N-methyl-2-aminoethanol under controlled conditions to install the (2-hydroxyethyl)(methyl)amino substituent.

  • Reductive amination: Alternatively, the 6-position can be converted to an aldehyde or ketone intermediate, which then undergoes reductive amination with N-methyl-2-aminoethanol, using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

These methods are supported by analogous procedures in pyridazine chemistry where amino substituents are introduced at the 6-position.

Reaction Conditions and Optimization

Based on related pyridazine derivatives and amino-substitution reactions, the following reaction conditions are typical:

Step Reagents/Conditions Notes/Outcomes
Activation of 6-hydroxy group POCl3 or SOCl2, base (e.g., DIPEA) Converts hydroxy to chloro or sulfonate leaving group
Nucleophilic substitution N-methyl-2-aminoethanol, solvent (EtOH, DMF), 50–80°C Substitution proceeds with moderate to high yield
Reductive amination (alternative) 6-formyl pyridazine intermediate, N-methyl-2-aminoethanol, NaBH3CN or catalytic hydrogenation Provides selective amination with minimal side reactions
Esterification (if needed) Ethanol, acid catalyst (e.g., H2SO4) or via ester retention Ensures ethyl ester group is intact or formed

Yields for similar substitutions in pyridazine systems range from 60% to 90%, depending on reagent purity and reaction optimization.

Representative Experimental Procedure (Hypothetical Based on Literature)

  • Preparation of 6-chloropyridazine-3-carboxylate ester:

    • Ethyl 6-hydroxypyridazine-3-carboxylate (1 eq) is dissolved in dry dichloromethane.
    • POCl3 (1.2 eq) and DIPEA (2 eq) are added dropwise at 0°C.
    • The mixture is stirred at room temperature for 4 hours.
    • The reaction mixture is quenched with water, extracted, and purified by column chromatography.
  • Substitution with N-methyl-2-aminoethanol:

    • The 6-chloropyridazine ester is dissolved in ethanol.
    • N-methyl-2-aminoethanol (1.5 eq) is added.
    • The mixture is heated to 60°C and stirred for 12 hours.
    • After cooling, the product is isolated by filtration or extraction and purified.

Analytical Data and Characterization

  • NMR Spectroscopy: Proton NMR shows characteristic signals for the ethyl ester group (quartet and triplet at ~4.2 ppm and ~1.3 ppm), aromatic pyridazine protons, and the (2-hydroxyethyl)(methyl)amino substituent (multiplets around 3.0–4.0 ppm).
  • Mass Spectrometry: Molecular ion peak consistent with the molecular formula $$C{10}H{14}N3O3$$.
  • Crystallography: The compound crystallizes with hydrogen bonding networks involving the hydroxyethyl group.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Hydroxy activation POCl3, DIPEA, DCM, 0–RT°C 80–90 Converts 6-OH to 6-Cl
2 Nucleophilic substitution N-methyl-2-aminoethanol, EtOH, 60°C, 12 h 70–85 Introduces (2-hydroxyethyl)(methyl)amino group
3 Purification Column chromatography Ensures product purity

Research Findings and Optimization Notes

  • The substitution step is sensitive to temperature and solvent choice; ethanol is preferred for solubility and reaction rate.
  • Use of excess N-methyl-2-aminoethanol improves yield but requires careful purification.
  • Alternative reductive amination routes may provide better selectivity but require additional steps.
  • Ester group stability under reaction conditions is confirmed, avoiding hydrolysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6-((2-hydroxyethyl)(methyl)amino)pyridazine-3-carboxylate, and how can reaction intermediates be monitored?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key intermediates (e.g., pyridazine precursors) should be monitored using thin-layer chromatography (TLC) or HPLC. For example, oxidation of ester groups may require potassium permanganate under controlled pH, while substitution at the nitrogen site might use amines in polar aprotic solvents (e.g., DMF) . LC-MS or NMR (¹H/¹³C) is critical for verifying intermediate structures .

Q. How can the purity and identity of this compound be validated post-synthesis?

  • Methodology : Combine analytical techniques:

  • NMR : Assign peaks for the pyridazine ring (δ 7–9 ppm for aromatic protons) and hydroxyethyl/methyl groups (δ 1–3 ppm for alkyl protons) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • X-ray crystallography : Use SHELX software for single-crystal structure determination, particularly if unexpected stereochemistry arises .

Q. What are the common functional group transformations applicable to this compound?

  • Methodology :

  • Ester hydrolysis : Use NaOH/EtOH to yield carboxylic acid derivatives.
  • Reduction of the pyridazine ring : Catalytic hydrogenation (H₂/Pd-C) to produce dihydropyridazines.
  • Substitution at the amino group : React with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation at the hydroxyethyl group) affect bioactivity?

  • Methodology :

  • Synthesize analogs (e.g., replacing hydroxyethyl with propyl or benzyl groups).
  • Test bioactivity in cellular assays (e.g., cytotoxicity, antimicrobial activity). Compare IC₅₀ values and analyze structure-activity relationships (SAR) using computational tools (e.g., molecular docking) .
  • Key finding : Ethyl 6-(isobutylamino)pyridazine-3-carboxylate analogs show enhanced lipophilicity, potentially improving membrane permeability .

Q. How can contradictory data in reaction yields or byproduct formation be resolved?

  • Methodology :

  • Case study : Isomer formation during alkylation (e.g., 2-phenylethyl vs. 1-phenylethyl isomers, as seen in ). Use preparative HPLC or column chromatography for separation. Validate isomers via NOESY NMR or X-ray diffraction .
  • Statistical analysis : Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst loading) and minimize side reactions .

Q. What strategies are effective for crystallizing this compound, given its potential conformational flexibility?

  • Methodology :

  • Screen crystallization solvents (e.g., EtOAc/hexane, DMSO/water).
  • Use additives (e.g., crown ethers) to stabilize specific conformers.
  • For challenging cases, employ cryocrystallography or co-crystallization with binding partners (e.g., cyclodextrins) .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to purified targets.
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells.
  • Metabolomics : Profile changes in metabolite levels post-treatment to infer mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-((2-hydroxyethyl)(methyl)amino)pyridazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-((2-hydroxyethyl)(methyl)amino)pyridazine-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.